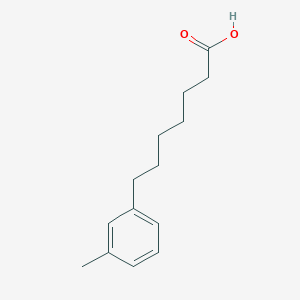

7-(m-Tolyl)heptanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

7-(3-methylphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O2/c1-12-7-6-9-13(11-12)8-4-2-3-5-10-14(15)16/h6-7,9,11H,2-5,8,10H2,1H3,(H,15,16) |

InChI Key |

UKZSDGJQSPWZML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 M Tolyl Heptanoic Acid and Its Derivatives

Novel Retrosynthetic Strategies and Forward Synthesis Pathways

Retrosynthetic analysis of 7-(m-Tolyl)heptanoic acid typically involves two primary disconnections. The most logical bond cleavage is between the aromatic ring and the aliphatic chain, which leads to a tolyl synthon and a seven-carbon chain synthon. A secondary disconnection involves the carboxylic acid functionality, which can be derived from various precursors through functional group interconversion.

Multicomponent Coupling Reactions

For instance, a hypothetical MCR could be envisioned involving a m-tolyl-containing reactant, a component that provides the C7 backbone, and a source for the carboxyl group. Such strategies are at the forefront of synthetic innovation, with ongoing research exploring their application in creating structurally diverse molecules, including complex carboxylic acids. organic-chemistry.orgresearchgate.net

Functional Group Interconversions and Chemoselective Transformations

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, providing the tactical steps necessary to convert one functional group into another. ub.edusolubilityofthings.com In the synthesis of this compound, FGI is most critically employed in the final step to unmask the carboxylic acid moiety.

Many advanced carbon-carbon bond-forming reactions, particularly transition-metal catalyzed cross-couplings, yield an ester or nitrile precursor rather than the free acid to avoid side reactions. The chemoselective conversion of these precursors to the final carboxylic acid is paramount.

Ester Hydrolysis: The most common FGI is the saponification of a terminal ester (e.g., methyl or ethyl 7-(m-tolyl)heptanoate). This is typically achieved under basic conditions (e.g., NaOH or KOH) followed by an acidic workup. The transformation must be selective enough not to interfere with the aromatic ring or other functionalities on a more complex derivative.

Oxidation of Alcohols or Aldehydes: A synthetic route may first construct 7-(m-tolyl)heptan-1-ol or 7-(m-tolyl)heptanal. The final carboxylic acid can then be generated via oxidation. Modern, mild, and selective oxidizing agents are preferred to avoid unwanted side reactions. mdpi.com For example, the oxidation of an aldehyde to a carboxylic acid can be achieved with high efficiency using a selenium catalyst with hydrogen peroxide in an aqueous medium, representing a green alternative to traditional heavy-metal oxidants. mdpi.com

Nitrile Hydrolysis: A long-chain nitrile, such as 7-(m-tolyl)heptanenitrile, can serve as a stable precursor that is then hydrolyzed to the carboxylic acid under acidic or basic conditions.

These FGI processes are fundamental transformations within a larger synthetic strategy. sinica.edu.tw

Catalytic Approaches to Carbon-Carbon Bond Formation

The formation of the C-C bond between the m-tolyl group and the heptanoic acid chain is the key construction step. Modern catalysis offers powerful tools to achieve this with high efficiency and selectivity.

Transition-Metal Catalysis in Aryl Alkylation and Carboxylation

Transition-metal catalysis has revolutionized the formation of aryl-alkyl bonds, providing several powerful methods for synthesizing this compound.

Cross-Coupling Reactions: These reactions typically couple an organometallic m-tolyl reagent with a C7 electrophile containing a leaving group (e.g., Br, I) at the 7-position.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., m-tolylmagnesium bromide) with an alkyl halide (e.g., ethyl 7-bromoheptanoate) using a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Nickel catalysts bearing specific phosphine (B1218219) ligands have shown high activity for coupling p-tolylmagnesium bromide with various aryl halides, demonstrating the viability of this approach. rsc.org

Suzuki Coupling: A widely used method that couples an arylboronic acid (e.g., m-tolylboronic acid) with an alkyl halide. libretexts.org Palladium catalysts with specialized phosphine ligands are effective for this transformation. The reaction is known for its tolerance of a wide variety of functional groups, although coupling with alkyl halides can sometimes be challenging. Studies have shown successful selective coupling of m-tolylboronic acid with aryl bromides containing other reactive sites. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent (e.g., m-tolylzinc chloride) and an alkyl halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity, making it a powerful tool for constructing complex molecules. nih.gov

Direct Carboxylation: A more advanced and atom-economical strategy is the direct carboxylation of an alkyl halide with carbon dioxide (CO₂). A notable example is the nickel-catalyzed carboxylation of 1-(6-bromohexyl)-4-methoxybenzene with CO₂, which proceeds under mild conditions to form the corresponding 7-arylheptanoic acid. thieme-connect.de This method is highly relevant as it builds the final acid functionality directly while forming the key C-C bond.

The following table summarizes these catalytic approaches.

| Reaction Name | Tolyl Reagent | C7 Reagent | Catalyst | Key Advantages | Reference |

| Kumada Coupling | m-Tolylmagnesium bromide | 7-Bromoheptanoate | Ni or Pd | High reactivity, uses readily available Grignard reagents. | organic-chemistry.org, rsc.org |

| Suzuki Coupling | m-Tolylboronic acid | 7-Bromoheptanoate | Pd | High functional group tolerance, stable boronic acids. | libretexts.org, nih.gov |

| Negishi Coupling | m-Tolylzinc chloride | 7-Bromoheptanoate | Pd or Ni | Excellent functional group tolerance and reactivity. | wikipedia.org, organic-chemistry.org |

| Direct Carboxylation | m-Tolyl group pre-attached | 1-Bromo-6-(m-tolyl)hexane | Ni | High atom economy, uses CO₂ as a C1 source. | thieme-connect.de |

Table 1: Comparison of Transition-Metal Catalyzed Synthetic Routes.

Organocatalysis in Stereoselective Synthesis (if applicable to chiral analogues)

While this compound itself is achiral, organocatalysis offers powerful methods for the stereoselective synthesis of its chiral analogues, where a stereocenter is introduced on the heptanoic acid chain. google.comsioc-journal.cn This is particularly relevant for the development of pharmacologically active molecules. rsc.orgthieme.de

A key strategy involves the asymmetric functionalization of a C7 precursor. For example, a catalytic enantioselective synthesis of (R)- or (S)-2-chloroheptanoic acid has been developed. nih.gov This process starts with heptanal (B48729) and uses a chiral amine organocatalyst (a MacMillan catalyst) for an asymmetric α-chlorination, followed by oxidation to the acid. nih.gov This chiral C7 building block can then be coupled to the m-tolyl group using one of the transition-metal catalyzed methods described previously, allowing for the synthesis of enantiomerically pure α-substituted analogues of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. numberanalytics.com The synthesis of aromatic carboxylic acids, including this compound, is an area where these principles can be effectively applied. mdpi.comacs.org

Atom Economy and Waste Prevention: Traditional multi-step syntheses often have poor atom economy. Advanced catalytic methods, especially direct carboxylation using CO₂, maximize atom economy by incorporating most of the atoms from the reactants into the final product. thieme-connect.denumberanalytics.com MCRs are also designed with this principle in mind. frontiersin.org

Use of Catalysis: Catalytic reactions are inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate significant waste. The transition-metal and organocatalytic methods discussed above are prime examples of this principle. journalcra.comnih.gov

Use of Renewable Feedstocks: A key goal of green chemistry is to use renewable starting materials. The use of CO₂ as a C1 building block in carboxylation reactions is a significant step in this direction. numberanalytics.com Furthermore, innovative research explores the synthesis of aromatic compounds from biomass-derived precursors like 2-pyrones, offering a potential future route away from petrochemical feedstocks. acs.org

Safer Solvents and Conditions: Modern methods often strive to use less hazardous solvents. Some oxidations and coupling reactions are being developed in greener solvents like water or ethanol, or even under solvent-free conditions. mdpi.commdpi.com Additionally, many new catalytic systems operate under milder temperatures and pressures, reducing energy consumption and improving safety. numberanalytics.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous and difficult to dispose of. Consequently, significant research has been directed towards replacing these with greener alternatives or eliminating the need for a solvent altogether in the synthesis of carboxylic acids and their derivatives. scirp.orgscirp.orgmdpi.com

Solvent-Free Approaches: Solvent-free reactions, often facilitated by methods such as infrared irradiation or mechanical ball milling, represent a highly sustainable synthetic route. scirp.orgrroij.com For instance, the formation of amides from carboxylic acids and amines has been successfully achieved under solventless conditions using infrared light, offering a clean procedure with minimal by-products. scirp.orgscirp.org Another powerful technique is mechanochemistry, where mechanical force (ball milling) initiates chemical reactions in the solid state, eliminating the need for bulk solvents and often proceeding under catalyst-free conditions. rroij.com While not yet specifically documented for this compound, these principles are directly applicable to its synthesis, for example, in the final amidation step to produce derivatives.

Environmentally Benign Solvents: Where solvents are necessary, a range of greener options is available. These are selected based on their low toxicity, biodegradability, renewable sourcing, and low flammability. For key reactions in the synthesis of arylalkanoic acids, such as palladium-catalyzed cross-coupling, conventional organic solvents can be replaced with more sustainable alternatives. libretexts.org

| Solvent | Boiling Point (°C) | Source | Key Green Characteristics |

|---|---|---|---|

| Water (H₂O) | 100 | Natural | Non-toxic, non-flammable, inexpensive. |

| Ethanol (EtOH) | 78 | Bio-based | Renewable, low toxicity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-based | Higher boiling point and lower miscibility with water than THF, facilitating separation. |

| Glycerol | 290 | Bio-based (Biodiesel byproduct) | High boiling point, low toxicity, biodegradable. |

| Ionic Liquids (e.g., [BMIM][BF₄]) | >300 | Synthetic | Negligible vapor pressure, tunable properties, potential for recyclability. |

| Supercritical CO₂ | 31 (critical point) | Industrial byproduct | Non-toxic, non-flammable, easily removed post-reaction. |

Aqueous Suzuki-Miyaura coupling reactions, for example, are well-established and demonstrate high efficiency. libretexts.org The use of organoboranes that are compatible with water-soluble palladium catalysts allows for the creation of carbon-carbon bonds in purely aqueous or heterogeneous aqueous systems, dramatically reducing the reliance on organic solvents. libretexts.org

Atom Economy and Waste Minimization in Process Chemistry

A central pillar of green chemistry is designing syntheses that maximize the incorporation of all materials used in the process into the final product. csus.edu This concept is quantified by "atom economy," while the total waste generated is assessed by the "E-Factor" (Environmental Factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

E-Factor provides a practical measure of waste: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A higher atom economy and a lower E-Factor signify a greener process. For a multi-step synthesis of this compound, choosing reactions with high atom economy is crucial. For example, addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions generate by-products, lowering their atom economy.

Consider two hypothetical final steps to synthesize this compound's methyl ester:

Route A (Low Atom Economy - Wittig Reaction): A Wittig reaction between m-tolyl-pentan-5-one and a phosphonium (B103445) ylide derived from methyl 2-bromoacetate, followed by hydrogenation. This route generates a stoichiometric amount of triphenylphosphine (B44618) oxide, a high molecular weight byproduct, leading to poor atom economy.

Route B (High Atom Economy - Cross-Coupling): A palladium-catalyzed Suzuki-Miyaura coupling between m-tolylboronic acid and methyl 7-bromoheptanoate. nih.govorganic-chemistry.org This reaction is highly efficient, and the inorganic boron by-products are of low molecular weight and are more environmentally benign than phosphine oxides. libretexts.org

| Synthetic Route | Key Reactants | Desired Product | Major Byproduct | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route A: Wittig Olefination | m-Tolyl-pentan-5-one + (Ph)₃P=CHCO₂Me | Methyl 7-(m-tolyl)hept-1-enoate | Triphenylphosphine oxide ((Ph)₃PO) | ~47% |

| Route B: Suzuki Coupling | m-Tolylboronic acid + Br(CH₂)₆CO₂Me | Methyl 7-(m-tolyl)heptanoate | B(OH)₃, HBr (via base) | ~75% |

Note: Calculations are illustrative and based on key stoichiometric reagents.

The Suzuki-Miyaura coupling clearly offers superior atom economy. nih.gov Further waste minimization can be achieved by using catalytic rather than stoichiometric reagents, recycling catalysts and solvents, and choosing synthetic pathways that avoid the use of protecting groups, which add steps and generate waste. csus.edu

Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, maximizing yield and selectivity, and designing more efficient catalysts. For the synthesis of this compound, mechanistic studies focus on identifying the transient species and energy profiles of the key bond-forming reactions.

Reaction Intermediates and Transition State Analysis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the crucial aryl-alkyl C-C bond in this compound. sioc-journal.cnchemistryjournals.net Its mechanism is a well-studied catalytic cycle involving several key intermediates and transition states. libretexts.orgchemrxiv.org Computational methods, such as Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of these cycles. chemistryjournals.netchemrxiv.orgresearchgate.net

The accepted catalytic cycle proceeds through three main stages:

Transmetalation: The organic group from the organoboron compound (the m-tolyl group) is transferred to the Pd(II) center, displacing the halide. This occurs via a pre-transmetalation complex and is typically facilitated by a base, which activates the boronic acid. organic-chemistry.orgacs.org

Reductive Elimination: The two organic groups on the Pd(II) center (the m-tolyl and the heptanoate (B1214049) chain) couple and are expelled from the palladium complex, forming the final C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. libretexts.orgchemrxiv.org

| Stage | Species Type | Description | Example Structure Fragment |

|---|---|---|---|

| - | Active Catalyst | A coordinatively unsaturated Palladium(0) complex, often stabilized by phosphine ligands. | L₂Pd(0) |

| Oxidative Addition | Transition State 1 | The high-energy state where the C-X bond is breaking and Pd-C/Pd-X bonds are forming. | [L₂Pd---C---X]‡ |

| Oxidative Addition | Intermediate 1 | A stable, square planar Palladium(II) complex. | trans-[L₂Pd(Alkyl)(X)] |

| Transmetalation | Transition State 2 | The high-energy state involving the transfer of the aryl group from boron to palladium. | [L₂Pd(Alkyl)(X)-B(Aryl)]‡ |

| Transmetalation | Intermediate 2 | A diaryl or aryl-alkyl Palladium(II) complex. | cis-[L₂Pd(Alkyl)(Aryl)] |

| Reductive Elimination | Transition State 3 | The high-energy state where the new C-C bond is forming as the groups leave the Pd center. | [L₂Pd(Alkyl)(Aryl)]‡ |

L = Ligand, X = Halide, Alkyl = heptanoate chain, Aryl = m-tolyl

Understanding these intermediates and the energy barriers (transition states) between them allows chemists to select ligands, solvents, and bases that can accelerate the rate-limiting step and suppress side reactions. acs.orgillinois.edu

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction conditions influence the speed of a reaction. For the synthesis of this compound, determining the reaction kinetics is essential for industrial scale-up, ensuring efficiency, and maintaining process safety. rsc.orgrsc.orgacs.org

The rate of a reaction is described by a rate law, which mathematically relates the reaction rate to the concentration of the reactants and catalysts. For a Suzuki coupling, a simplified rate law might take the form:

Rate = k [Pd catalyst]a [Alkyl halide]b [Organoboron]c [Base]d

Where k is the rate constant and a, b, c, d are the reaction orders with respect to each component. Experimental determination of these orders reveals which components have the most significant impact on the reaction rate. For many palladium-catalyzed cross-couplings, the reaction is first-order with respect to the catalyst and the organic halide, and zero-order with respect to the nucleophile, consistent with oxidative addition being the slow, rate-determining step. acs.org

Kinetic studies on the hydrogenation of unsaturated carboxylic acids, another potential step in some synthetic routes, show that the rate can be dependent on hydrogen pressure, substrate concentration, and catalyst loading, with the exact dependencies providing insight into the mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.netnih.gov

| Experiment | [Reactant A] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1.0 | 50 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 1.0 | 50 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 2.0 | 50 | 2.0 x 10⁻⁴ |

| 4 | 0.1 | 1.0 | 60 | 2.1 x 10⁻⁴ |

The data in Table 4 illustrates a reaction that is first-order in both [Reactant A] and [Catalyst]. Doubling the concentration of either component doubles the reaction rate. The increase in rate from experiment 1 to 4 shows the temperature dependence, which can be used to calculate the activation energy of the reaction, a critical parameter for process control. Such detailed kinetic analysis is indispensable for transitioning a synthesis from laboratory discovery to industrial production. acs.orgacs.org

Chemical Reactivity, Derivatization, and Structure Activity Relationship Investigations

Fundamental Reactivity Profiles and Transformation Pathways

The chemical character of 7-(m-Tolyl)heptanoic acid is defined by its two primary functional regions: the m-tolyl aromatic ring and the terminal carboxylic acid group. These sites govern the compound's reactivity and provide pathways for synthetic transformations.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The ring is activated by two electron-donating groups: the methyl group (-CH₃) and the heptanoic acid alkyl chain (- (CH₂)₆COOH). Both are ortho-, para-directing activators. upertis.ac.id The methyl group exerts a stronger activating effect. Therefore, electrophilic attack will preferentially occur at positions ortho and para to the methyl group (positions 2, 4, and 6). Position 5 is sterically hindered by the adjacent heptanoic acid chain. This leads to a predictable pattern for reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, primarily yielding 2- and 4-substituted derivatives.

Given the electron-rich nature of the tolyl ring, nucleophilic aromatic substitution is not a favored reaction pathway unless strong electron-withdrawing groups are introduced onto the ring. upertis.ac.id

The carboxylic acid moiety is a versatile functional group that can undergo a wide array of transformations. wikipedia.org These reactions are fundamental for creating derivatives and analogues. Common transformations include:

Salt Formation: As a typical carboxylic acid, it readily reacts with bases to form carboxylate salts. msu.edu For instance, treatment with sodium hydroxide (B78521) yields sodium 7-(m-tolyl)heptanoate. pressbooks.pub

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) produces the corresponding ester. pressbooks.pub This is a reversible equilibrium-driven process. wikipedia.org

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide. This often requires activating the carboxylic acid, for example, by converting it to an acyl chloride. A specific application of this is seen in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, where this compound was coupled with 5-(2-pyridyl)oxazole to form an amide-linked heterocyclic compound. google.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 7-(m-tolyl)heptanoyl chloride. pressbooks.pub This intermediate is highly useful for subsequent reactions, particularly in the formation of esters and amides under mild conditions. wikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 7-(m-tolyl)heptan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Salt Formation | NaOH | Sodium 7-(m-tolyl)heptanoate | pressbooks.pub |

| Fischer Esterification | R'-OH, H⁺ catalyst | Alkyl 7-(m-tolyl)heptanoate | wikipedia.orgpressbooks.pub |

| Amide Formation | R'-NH₂, coupling agents | N-Substituted 7-(m-tolyl)heptanamide | google.com |

| Acyl Chloride Formation | SOCl₂ | 7-(m-Tolyl)heptanoyl chloride | wikipedia.orgpressbooks.pub |

| Reduction | LiAlH₄ | 7-(m-Tolyl)heptan-1-ol |

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of this compound is crucial for probing its biological interactions and optimizing its properties. Modifications typically target the aryl ring and the alkyl chain.

The introduction of substituents onto the m-tolyl ring can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Adding EWGs like nitro (-NO₂) or chloro (-Cl) groups would decrease the electron density of the aromatic ring. This deactivation can alter the molecule's interaction with biological targets. Studies on other molecular scaffolds have shown that the presence of potent EWGs can enhance cytotoxic effects against cancer cell lines. researchgate.net

Electron-Donating Groups (EDGs): Introducing additional EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would increase the ring's electron density. In various studies, EDGs have been shown to modulate biological activity, sometimes increasing and sometimes decreasing it depending on the specific target interaction. researchgate.netnih.gov

Modification of the seven-carbon alkyl chain is another key strategy for developing analogues.

Homologation: This involves synthesizing a series of compounds where the alkyl chain length is systematically varied (e.g., from pentanoic to nonanoic acid). Such studies are essential for determining the optimal chain length for a specific biological activity. Research on the nematicidal activity of other aliphatic compounds has demonstrated that bioactivity can be highly dependent on the carbon chain length, with a specific range often showing maximum efficacy. researchgate.net For example, a study on indazole derivatives involved synthesizing analogues with alkyl carboxylic acid chains of varying lengths, including heptanoic acid, to explore structure-activity relationships. researchgate.net

Introduction of Functional Groups: The alkyl chain can be functionalized by introducing double bonds (unsaturation), hydroxyl groups, or other functionalities. These changes can impact the molecule's conformation, polarity, and ability to interact with biological receptors. For instance, bacterial polyesters with unsaturated side chains can be chemically modified via epoxidation to introduce new reactive sites. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

SAR studies investigate how the structural features of a molecule relate to its biological effect. For this compound, this involves synthesizing derivatives and evaluating their activity in various assays.

A key example involves the investigation of its derivatives as enzyme inhibitors. In a study focused on developing inhibitors for fatty acid amide hydrolase (FAAH), a known regulator of neuromodulating fatty acid amides, this compound was used as a building block. google.com

| Parent Compound | Derivative Structure | Biological Target | Activity Noted | Reference |

|---|---|---|---|---|

| This compound | 2-(5-(7-(m-tolyl)heptanoyl)oxazol-2-yl)pyridine | Fatty Acid Amide Hydrolase (FAAH) | Inhibitory activity observed | google.com |

The synthesis of this oxazole (B20620) derivative demonstrates how the carboxylic acid function can be used to link the 7-(m-tolyl)heptanoyl moiety to a heterocyclic scaffold, creating a novel compound with biological activity. google.com

General SAR principles from related fields further inform potential applications. For example, studies on aliphatic compounds have shown that for nematicidal activity, an optimal alkyl chain length of C8-C11 is often required for alkanols and C9-C10 for alkanoic acids. researchgate.net Similarly, research into antimycobacterial compounds found that an n-pentyl chain was the optimal length for a C-1 alkyl substituent on a tetrahydroisoquinoline scaffold. nih.gov These findings underscore the critical role that the length and character of the alkyl chain of this compound could play in determining its efficacy in various non-human biological systems.

Elucidation of Pharmacophore Features via in vitro Assays

While specific studies detailing a comprehensive pharmacophore model for this compound itself are not extensively documented in publicly available literature, the structure-activity relationship (SAR) data from its derivatives, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH), allow for the inference of key pharmacophoric features.

The development of potent FAAH inhibitors has provided insight into the essential structural components required for effective enzyme binding and inhibition. One of the most prominent examples is the clinical candidate PF-04457845, a potent and selective irreversible FAAH inhibitor. nih.govtocris.com The core structure of many of these inhibitors can be conceptually traced back to a scaffold that shares features with this compound, namely a lipophilic aromatic group connected to a flexible chain.

Based on the SAR of related FAAH inhibitors, the following pharmacophore features can be deduced:

A Lipophilic Aromatic Region: The m-tolyl group of this compound serves as a key lipophilic anchor. In more complex derivatives like PF-04457845, this is elaborated into a biaryl ether moiety, which occupies a hydrophobic pocket within the enzyme's active site. nih.gov

A Flexible Linker: The heptanoic acid chain provides a flexible spacer that correctly positions the other functional groups within the active site. The length and conformation of this chain are critical for optimal interaction.

A Hydrogen Bond Acceptor/Donor Region: The carboxylic acid of the parent compound can act as both a hydrogen bond donor and acceptor. In the development of potent inhibitors, this functionality is often replaced by other groups, such as ureas or carbamates, that form crucial hydrogen bonds with amino acid residues in the enzyme's catalytic domain. nih.govmdpi.com

An Electrophilic "Warhead": For irreversible inhibitors like PF-04457845, a key feature is an electrophilic group (in this case, the urea (B33335) carbonyl) that covalently modifies a catalytic serine residue (Ser241) in the FAAH active site. nih.govnih.gov This covalent interaction leads to time-dependent and irreversible inhibition.

Impact of Structural Variations on Receptor Binding or Enzyme Inhibition in Model Systems

The exploration of structural variations of scaffolds related to this compound has been crucial in the development of potent and selective FAAH inhibitors. The work leading to the discovery of PF-04457845 provides a clear example of how systematic modifications impact enzyme inhibition. nih.gov

The inhibitory activity of these compounds is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) and, for irreversible inhibitors, the second-order rate constant k_inact/K_i, which reflects the efficiency of covalent modification of the enzyme.

A study by Johnson et al. (2011) detailed the SAR of a series of piperidine (B6355638) urea FAAH inhibitors, which can be seen as advanced derivatives of a 7-aryl-heptanoic acid concept. nih.gov The key findings from the structural variations are summarized below:

Modification of the "Leaving Group": The urea moiety of these inhibitors contains a heteroaryl group that acts as a leaving group upon carbamylation of the active site serine. The nature of this heteroaryl group significantly influences potency. For instance, replacing a 3-aminopyridyl group with a 3-aminopyridazine (B1208633) (as in PF-04457845) led to a significant increase in potency against both human and rat FAAH. nih.govresearchgate.net This suggests that the electronic properties and binding interactions of this leaving group within the active site are critical for efficient inhibition.

Introduction of Unsaturation in the Linker: The introduction of a double bond to create a benzylidenepiperidine core, as seen in PF-04457845, compared to a saturated piperidine linker in earlier analogs like PF-3845, also contributed to enhanced potency. researchgate.net This modification likely introduces conformational rigidity, orienting the molecule more favorably for binding.

Substitution on the Biaryl Ether System: The biaryl ether component, which can be considered an evolution of the tolyl group, also plays a vital role. The presence of a trifluoromethyl group on the terminal pyridine (B92270) ring, as in PF-04457845, was found to be optimal for potency. nih.gov

The following interactive table presents the in vitro inhibitory potencies of selected FAAH inhibitors, illustrating the impact of these structural modifications.

Data sourced from Johnson et al., 2011 and Ahn et al., 2011. nih.govnih.govresearchgate.net

These findings underscore the importance of fine-tuning the structural and electronic properties of each component of the inhibitor to achieve high potency and selectivity. The journey from a simple scaffold like this compound to a highly optimized clinical candidate such as PF-04457845 illustrates the power of iterative design and SAR studies in medicinal chemistry.

Biological and Biochemical Investigations Non Human and Mechanistic Focus

Mechanistic Investigations of Cellular Interactions in vitro

Effects on Specific Cellular Processes (e.g., proliferation, differentiation)

Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the effects of 7-(m-Tolyl)heptanoic acid on cellular processes such as proliferation or differentiation in vitro.

Modulation of Intracellular Signaling Pathways in Cell Lines

There is currently no available research data detailing the modulation of any intracellular signaling pathways in cell lines by this compound.

Elucidation of Molecular Targets in Non-Human Biological Systems

Enzyme Interaction and Inhibition Kinetics

A thorough search of scientific databases has not yielded any studies concerning the direct interaction of this compound with any enzymes, nor are there any published data on its enzyme inhibition kinetics.

Receptor Binding and Agonist/Antagonist Profiling

There is no available information in the scientific literature regarding the receptor binding profile of this compound, including any potential agonist or antagonist activities on any tested receptors.

Influence on Metabolic Pathways in Model Organisms

No studies have been published to date that investigate the influence of this compound on metabolic pathways in any non-human model organisms.

Perturbation of Lipid Metabolism in Microbial or Animal Models

No studies were identified that investigated the effects of this compound on lipid metabolism in microbial or animal models.

Role in Energy Homeostasis Mechanisms

There is no available research on the specific role of this compound in energy homeostasis mechanisms in any biological system.

Biotransformation and Biodegradation Studies

Microbial Metabolism and Metabolite Identification

No studies were found that document the microbial metabolism of this compound or identify any of its metabolites.

Enzymatic Degradation Pathways in vitro

There is no available information on the specific enzymatic degradation pathways of this compound in vitro.

Advanced Analytical Methodologies for Complex Matrices

Development of High-Resolution Spectroscopic Techniques for Structural Characterization of Complex Analogues

The unambiguous identification and structural characterization of "7-(m-Tolyl)heptanoic acid" and its complex analogues, which may include isomers and metabolites, rely heavily on high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, spatial arrangement, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons, multidimensional (2D) NMR techniques are indispensable for resolving complex structures and assigning stereochemistry. For analogues of "this compound" that may contain chiral centers, for instance, through metabolic hydroxylation of the heptanoic acid chain, determining the absolute configuration is crucial.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the carbon skeleton and the placement of functional groups. For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (ROESY or NOESY) can reveal through-space proximities between protons, aiding in the determination of relative stereochemistry.

Furthermore, the use of chiral solvating agents (CSAs) in NMR spectroscopy can be a powerful method for the enantiodifferentiation of carboxylic acids. nih.govrsc.org By adding a chiral auxiliary, the enantiomers of a chiral analogue of "this compound" would form diastereomeric complexes, leading to separate, distinguishable signals in the NMR spectrum. nih.govrsc.org The difference in chemical shifts (ΔΔδ) between the signals for the two enantiomers allows for their differentiation and quantification. nih.gov For aromatic carboxylic acids, significant chemical shift nonequivalence can often be achieved, facilitating reliable analysis of enantiomeric excess. nih.gov

Table 1: Application of Multidimensional NMR Techniques for the Structural Elucidation of a Hypothetical Hydroxylated Analogue of this compound

| NMR Technique | Information Gained | Relevance to "this compound" Analogues |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks within the molecule. | Establishes the connectivity of protons along the heptanoic acid chain and within the tolyl group. |

| HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms in the structure. |

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com | Confirms the connection of the heptanoic acid chain to the tolyl ring and the position of substituents on the aromatic ring. mdpi.com |

| ROESY/NOESY | Identifies protons that are close to each other in space, irrespective of their bonding. mdpi.com | Helps to determine the relative stereochemistry in analogues with multiple chiral centers by analyzing through-space proton interactions. mdpi.com |

| ¹H NMR with CSAs | Differentiates the signals of enantiomers by forming diastereomeric complexes with distinct chemical shifts. nih.govrsc.org | Enables the determination of enantiomeric purity and the assignment of absolute configuration for chiral analogues. nih.govrsc.org |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and characterizing metabolites of "this compound" in biological systems. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas.

When coupled with liquid chromatography (LC-HRMS), it becomes a formidable platform for untargeted metabolomics, enabling the global profiling of metabolites in a biological sample. nih.govpharmaron.com In a hypothetical study of "this compound" metabolism, HRMS could be used to screen for potential biotransformation products, such as hydroxylated, carboxylated, or conjugated species. The accurate mass data, combined with the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), can be used to propose and confirm the structures of these metabolites. pharmaron.com Publicly available spectral libraries can be used to match MS/MS spectra for metabolite annotation. nih.gov

Table 2: Hypothetical Metabolites of this compound and their Analysis by HRMS

| Potential Metabolic Reaction | Hypothetical Metabolite Structure | Expected HRMS Observation |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl chain or aromatic ring. | An increase in mass corresponding to the addition of an oxygen atom (+15.9949 Da). The exact location of the hydroxylation can be inferred from the MS/MS fragmentation pattern. |

| Oxidation | Conversion of the terminal methyl group of the heptanoic acid to a carboxylic acid. | An increase in mass corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms (+13.9792 Da). |

| Glucuronidation | Conjugation with glucuronic acid. | A significant increase in mass corresponding to the addition of a glucuronic acid moiety (+176.0321 Da). This is a common phase II metabolic pathway for carboxylic acids. |

| Taurine (B1682933) Conjugation | Conjugation with taurine. | An increase in mass corresponding to the addition of a taurine moiety (+124.0041 Da). |

Chromatographic and Mass Spectrometric Approaches for Trace Detection and Quantification in Non-Human Samples

The detection and quantification of "this compound" at trace levels in complex non-human matrices, such as animal plasma, cell lysates, or environmental samples, demand highly sensitive and selective analytical methods. The combination of chromatographic separation with mass spectrometric detection provides the necessary performance for these challenging analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its exceptional sensitivity, selectivity, and wide dynamic range. mdpi.comnih.gov A typical LC-MS/MS method for "this compound" would involve protein precipitation or solid-phase extraction (SPE) to remove macromolecules from the sample matrix, followed by chromatographic separation and mass spectrometric detection.

Reversed-phase liquid chromatography using a C18 or similar column is commonly employed for the separation of fatty acids and related compounds. nih.govlcms.cz The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. nih.govacs.org

For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion of "this compound" is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity minimizes interference from other components in the matrix, allowing for accurate and precise quantification even at very low concentrations. mdpi.com The use of a stable isotope-labeled internal standard, such as deuterated "this compound," is crucial for correcting for matrix effects and variations in sample preparation and instrument response. mdpi.com

Table 3: Representative LC-MS/MS Parameters for the Quantification of this compound in Animal Plasma

| Parameter | Typical Conditions | Purpose |

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction (SPE). chromatographyonline.com | To remove proteins and other interfering substances from the plasma sample and to concentrate the analyte. |

| LC Column | Reversed-phase C18 column (e.g., 50-150 mm length, 2.1 mm internal diameter, <2 µm particle size). lcms.cz | To separate "this compound" from other endogenous and exogenous compounds in the sample extract based on its hydrophobicity. |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). | To elute the analyte from the LC column with a good peak shape and in a reasonable time. The formic acid aids in the protonation of the analyte for positive ion mode detection. |

| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often preferred for carboxylic acids. nih.gov | To generate gas-phase ions of the analyte for mass spectrometric analysis. |

| MS/MS Transition (MRM) | Precursor ion [M-H]⁻ → Product ion (e.g., a characteristic fragment from the loss of CO₂). The exact m/z values would be determined through infusion and optimization experiments. | To provide high selectivity and sensitivity for the quantification of "this compound" by monitoring a specific fragmentation pathway. |

| Internal Standard | Deuterated "this compound" (e.g., d₄-7-(m-Tolyl)heptanoic acid). mdpi.com | To correct for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of carboxylic acids. usherbrooke.ca However, due to the low volatility and high polarity of carboxylic acids, derivatization is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. colostate.edumdpi.com

Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to create trimethylsilyl (B98337) (TMS) esters. colostate.edumdpi.com For "this compound," derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) would convert the carboxylic acid group into a TMS ester, significantly improving its chromatographic properties. usherbrooke.ca

The derivatized sample is then injected into the GC-MS system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra provide a "fingerprint" that can be used for identification by comparison to spectral libraries. usherbrooke.ca GC-MS can offer excellent chromatographic resolution and is particularly well-suited for separating isomeric compounds.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of "7-(m-Tolyl)heptanoic acid" at the atomic and molecular levels. These methods allow for a detailed analysis of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, often employing a basis set such as B3LYP/cc-pVQZ, can provide a detailed picture of its molecular orbitals and charge distribution.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The charge distribution across the molecule can be visualized through molecular electrostatic potential (MEP) maps. In "this compound," the carboxylic acid group is expected to be an area of high negative potential (red), indicating its susceptibility to electrophilic attack, while the tolyl group and the heptanoic acid chain will exhibit regions of varying potential.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule |

Reaction Mechanism Predictions and Energy Landscapes

Understanding the energy landscape is crucial for predicting the conditions under which the compound might undergo transformation and for designing synthetic routes. nih.gov For instance, the deprotonation of the carboxylic acid is typically a low-energy process, which is fundamental to its behavior in biological systems.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like "this compound" might interact with a biological target and to study its conformational flexibility.

Ligand-Protein Interaction Prediction for Identified Biological Targets (non-human)

Molecular docking can be used to predict the binding orientation and affinity of "this compound" to the active site of a protein. This is instrumental in identifying potential biological targets. While specific non-human targets for this exact compound are not extensively documented, the methodology can be applied to homologous proteins in various organisms to predict potential interactions. The process involves docking the ligand into the binding site of a receptor and scoring the different poses based on factors like intermolecular forces and shape complementarity.

| Target Protein (Illustrative) | Organism (Illustrative) | Docking Score (kcal/mol) | Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | Mus musculus (Mouse) | -8.5 | Hydrogen bonds with active site residues, hydrophobic interactions with the tolyl group |

| Fatty Acid Binding Protein (FABP) | Rattus norvegicus (Rat) | -7.9 | Carboxylic acid forms salt bridge, aliphatic chain in hydrophobic pocket |

Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of "this compound" over time. nih.gov These simulations can reveal the conformational flexibility of the heptanoic acid chain and the rotational freedom of the tolyl group. Understanding the accessible conformations is vital as the bioactive conformation of a molecule when it binds to a receptor may not be its lowest energy state in solution. nih.gov MD simulations can also be used to study the stability of the ligand-protein complex predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like "this compound," a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the alkyl chain length, the position of the methyl group on the phenyl ring, or the nature of the acidic head group.

The model would use molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) to build a mathematical equation that can predict the biological efficacy of new, untested compounds. This approach is highly valuable in lead optimization during drug discovery processes.

| Molecular Descriptor | Value (Calculated) | Relevance to QSAR |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | Predicts lipophilicity and membrane permeability |

| Polar Surface Area (PSA) | 37.3 Ų | Influences cell penetration and solubility |

| Molecular Weight | 220.30 g/mol | Affects diffusion and bioavailability |

| Number of Rotatable Bonds | 8 | Relates to conformational flexibility |

Derivation of Descriptors and Model Validation for in vitro Activity

There are no available studies detailing the derivation of molecular descriptors (e.g., topological, electronic, or quantum-chemical) for this compound. Consequently, no QSAR models based on this compound have been built or validated against in vitro activity. Information regarding statistical validation metrics such as the coefficient of determination (r²), cross-validated coefficient of determination (q²), or root mean square error (RMSE) is non-existent for this compound.

Predictive Modeling for Novel Analogue Design

As no validated computational model for this compound has been published, there is no research on its use for predictive modeling or the in-silico design of novel analogues. The process of using a QSAR model to predict the biological activity of structurally modified versions of a parent compound has not been applied to this compound in any documented research.

Interdisciplinary Applications and Research Probes

Role as Precursors in Materials Science and Polymer Chemistry

The distinct molecular architecture of 7-(m-Tolyl)heptanoic acid, which includes both a reactive carboxylic acid group and a hydrophobic tolyl group, positions it as a valuable precursor in the fields of materials science and polymer chemistry. This dual functionality allows for its integration into a variety of material structures, from specialty polymers to functionalized surfaces.

Synthesis of Monomers for Specialty Polymers

While specific research on the use of this compound as a monomer for specialty polymers is not extensively documented, its chemical structure suggests its potential in this area. The carboxylic acid group can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The presence of the m-tolyl group would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical characteristics. The synthesis of such polymers would likely involve standard polymerization techniques, with the properties of the final material being tunable based on the co-monomers used and the polymerization conditions.

Functionalization of Surfaces and Nanomaterials

The carboxylic acid head of this compound can be used to anchor the molecule to various surfaces, including metals, metal oxides, and nanomaterials. This process of surface functionalization can dramatically alter the surface properties of the material, for instance, by rendering a hydrophilic surface hydrophobic. The pendant m-tolyl groups would form a new outer layer with distinct chemical and physical properties. This approach could be employed to modify the surfaces of nanoparticles, creating stable dispersions in non-polar solvents or providing a platform for further chemical modifications.

Utility in Agrochemical Research as Synthetic Intermediates

In the field of agrochemical research, the development of new and effective herbicides and fungicides is a continuous effort. The synthesis of these complex molecules often relies on versatile intermediates that can be readily modified.

Precursors for Herbicide or Fungicide Development

There is currently limited publicly available research detailing the specific use of this compound as a direct precursor for commercial herbicides or fungicides. However, its structure contains moieties that are present in some existing agrochemicals. The tolyl group, for instance, is a feature in certain classes of fungicides. The heptanoic acid chain could be modified through various chemical reactions to introduce additional functional groups known to impart herbicidal or fungicidal activity. Further research would be needed to explore the potential of derivatives of this compound in this capacity.

Studies on Plant Hormone Analogues

Plant hormones and their synthetic analogues are crucial for regulating plant growth and development. While there is no direct evidence of this compound being studied as a plant hormone analogue, its structure bears a superficial resemblance to some classes of plant growth regulators. The carboxylic acid group is a common feature in many plant hormones, such as auxins. The tolyl group and the seven-carbon chain would define the molecule's interaction with plant hormone receptors. Investigating the biological activity of this compound and its derivatives on plant systems could be a potential avenue for future agrochemical research.

Development of Chemical Probes for Biochemical Pathway Elucidation

Chemical probes are essential tools for dissecting complex biochemical pathways. These molecules are designed to interact with specific enzymes or proteins, allowing researchers to study their function within a cell or organism.

The development of a chemical probe from this compound would involve modifying its structure to include a reporter group, such as a fluorescent tag or a reactive group for cross-linking to target proteins. The inherent properties of the this compound scaffold, such as its lipophilicity, would influence its cellular uptake and distribution. While no specific chemical probes derived from this compound have been reported in the literature, its potential as a scaffold for the development of such tools remains an area for exploration. The synthesis of a library of derivatives with different reporter tags could yield valuable probes for studying a variety of biochemical processes.

Fluorescent or Isotopic Labeling for Tracking in Biological Systems

The ability to track molecules within a biological environment is fundamental to understanding their function and fate. Fluorescent and isotopic labeling are two primary strategies employed for this purpose, each offering distinct advantages.

Fluorescent Labeling

Fluorescent probes are created by covalently attaching a fluorescent dye (fluorophore) to a molecule of interest. When excited by light of a specific wavelength, these probes emit light at a longer wavelength, which can be detected and quantified. The carboxylic acid group of this compound provides a convenient handle for the attachment of fluorophores. This is typically achieved by activating the carboxylic acid to form an active ester, which then readily reacts with an amine-functionalized fluorophore to create a stable amide bond.

The choice of fluorophore is critical and depends on the specific application, including the desired photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and photostability) and the biological environment. Common fluorophores that could be conjugated to this compound are listed in the table below.

Table 1: Potential Fluorophores for Conjugation to this compound

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein (B123965) | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching. |

| Rhodamine | ~550 | ~573 | More photostable than fluorescein and less pH sensitive. |

| Cyanine Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright and photostable, with a range of emission wavelengths. |

| Alexa Fluor Dyes | Variable | Variable | A family of bright and highly photostable dyes with a wide range of spectral properties. |

Once synthesized, these fluorescently labeled probes can be used in a variety of applications, such as:

Microscopy: Visualizing the subcellular localization of the compound. For instance, fluorescence microscopy could reveal whether a fluorescent derivative of this compound accumulates in specific organelles like the mitochondria or the endoplasmic reticulum. nih.gov

Flow Cytometry: Quantifying the uptake of the compound into different cell populations within a heterogeneous sample, such as whole blood. nih.gov

Isotopic Labeling

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. This substitution does not significantly alter the chemical properties of the molecule but allows for its detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For this compound, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) (if a nitrogen atom were introduced) can be incorporated. nih.govnih.gov

For example, a deuterated version of heptanoic acid, such as Heptanoic acid (D₁₃, 98%), is commercially available and illustrates how isotopic labels can be incorporated into a fatty acid chain. isotope.com A similar approach could be used to synthesize an isotopically labeled version of this compound.

The primary applications of isotopically labeled this compound would be in metabolic tracer studies. nih.gov By introducing the labeled compound into cells, tissues, or whole organisms, researchers can track its metabolic fate. nih.gov For example, liquid chromatography-mass spectrometry (LC-MS/MS) can be used to identify and quantify downstream metabolites that have incorporated the isotopic label. nih.gov This provides invaluable information about the metabolic pathways in which the compound participates.

Table 2: Comparison of Fluorescent and Isotopic Labeling for this compound Probes

| Feature | Fluorescent Labeling | Isotopic Labeling |

| Principle | Attachment of a light-emitting molecule. | Incorporation of heavy isotopes. |

| Detection Method | Fluorescence microscopy, flow cytometry, plate readers. | Mass spectrometry, NMR spectroscopy. |

| Key Advantage | Enables visualization and spatial tracking. | Provides detailed information on metabolic fate without altering chemical structure significantly. |

| Potential Limitation | The fluorophore can sometimes alter the biological activity of the parent molecule. | Does not provide spatial information at the subcellular level. |

Affinity Probes for Target Engagement Studies

A critical aspect of drug discovery and chemical biology is confirming that a bioactive compound interacts directly with its intended biological target within a complex cellular environment. Affinity probes are powerful tools designed for this purpose. These probes are typically derived from a parent compound, in this case, this compound, by incorporating two key features: a reactive group and a reporter tag.

The design of an affinity probe based on this compound would involve modifying its structure to include:

A Reactive Group: This is a chemically reactive moiety that can form a covalent bond with nearby amino acid residues of the target protein upon binding. Examples include photo-activatable groups like benzophenones or diazirines, or electrophilic groups that can react with nucleophilic residues on the protein.

A Reporter Tag: This is a group that allows for the detection and identification of the protein-probe adduct. A common reporter tag is biotin (B1667282), which has an extremely high affinity for streptavidin, or a "click chemistry" handle (e.g., an alkyne or azide) that can be used to attach a fluorescent dye or biotin after the covalent labeling has occurred.

The carboxylic acid of this compound or the tolyl ring could serve as points for chemical modification to introduce these functionalities.

Target Engagement Studies

The general workflow for a target engagement study using an affinity probe derived from this compound would be as follows:

Incubation: The affinity probe is incubated with a complex biological sample, such as a cell lysate or intact cells.

Covalent Crosslinking: If the probe binds to its target, the reactive group is activated (e.g., by UV light for a photo-affinity probe) to form a covalent bond, permanently linking the probe to its target protein.

Enrichment and Identification: The reporter tag is then used to isolate the probe-protein conjugate. For example, if the probe is biotinylated, streptavidin-coated beads can be used to pull down the complex. The isolated protein is then identified using techniques like mass spectrometry-based proteomics.

By identifying the proteins that are covalently labeled by the affinity probe, researchers can gain direct evidence of target engagement. Furthermore, these experiments can be performed in a competitive format, where the biological sample is pre-incubated with the unlabeled parent compound. If the parent compound binds to the same target, it will block the binding of the affinity probe, leading to a decrease in the signal from the reporter tag. This competitive binding provides strong evidence for a specific interaction between the parent compound and the identified target.

Table 3: Hypothetical Data from a Competitive Affinity Probe Experiment

| Target Protein | Signal from Affinity Probe Alone (Arbitrary Units) | Signal with 10x Excess Unlabeled this compound |

| Protein Kinase X | 10,500 | 1,200 |

| Albumin | 500 | 480 |

| GAPDH | 350 | 330 |

The data in this hypothetical table would suggest that "Protein Kinase X" is a specific target of this compound, as its binding to the affinity probe is significantly competed away by the unlabeled compound. The minimal competition observed for Albumin and GAPDH indicates that these are likely non-specific interactions.

Future Research Directions and Translational Challenges

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of chemical research. nih.govyoutube.com These technologies offer the potential to significantly expedite the discovery and synthesis of novel compounds like 7-(m-Tolyl)heptanoic acid.

Applications in Compound Discovery:

Predictive Modeling: AI algorithms can be trained on vast datasets of existing molecules to predict the physicochemical properties and biological activities of novel compounds. For a molecule like this compound, AI could predict its potential targets, efficacy, and toxicity profiles before it is even synthesized. nih.gov

De Novo Design: Generative models in AI can design entirely new molecules with desired properties. By defining specific parameters, such as target affinity or metabolic stability, researchers could generate novel derivatives of this compound with enhanced therapeutic potential. nih.gov

Applications in Synthesis Planning:

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose viable synthetic pathways, breaking down complex structures into simpler, commercially available starting materials. youtube.com This can dramatically reduce the time and resources required for synthesis planning.

Reaction Optimization: Machine learning models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity for the synthesis of this compound and its derivatives.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Forecast biological activity and safety profile. |

| De Novo Design | Generate novel, optimized analogues. |

| Retrosynthetic Analysis | Propose efficient and cost-effective synthetic routes. |

| Reaction Optimization | Improve synthesis yield and purity, reducing waste. |

Exploration of Unconventional Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly moving towards more efficient, sustainable, and safer methodologies. Flow chemistry and photoredox catalysis represent two such frontiers that could be pivotal in the synthesis of this compound.

Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This approach offers several advantages:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous reagents.

Improved Control and Reproducibility: Precise control over reaction parameters like temperature, pressure, and mixing leads to more consistent and reproducible results.

Scalability: Scaling up a reaction is often as simple as running the system for a longer duration, which can be a significant advantage for industrial production. durham.ac.uk A continuous flow approach has been successfully used for the synthesis of various carboxylic acids. durham.ac.ukacs.org

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer processes. europa.euyoutube.comyoutube.comrsc.org This methodology allows for the formation of chemical bonds under mild conditions that are often difficult to achieve with traditional methods. For the synthesis of aryl-substituted compounds, photoredox catalysis could enable novel C-C bond-forming reactions, potentially offering a more direct and efficient route to this compound. europa.eu

| Methodology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, control, and scalability. durham.ac.uk |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations. europa.euyoutube.com |

Discovery of Novel Biological Targets and Mechanisms in Diverse Organisms

While the specific biological targets of this compound are unknown, the broader class of arylalkanoic acids has been shown to interact with various biological pathways. nih.govpharmacy180.com Future research should focus on identifying the specific molecular targets and mechanisms of action for this compound.

Target Identification: High-throughput screening and chemoproteomics approaches can be employed to identify the proteins and enzymes that this compound interacts with in various organisms.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays can elucidate the precise mechanism by which the compound exerts its effects. For instance, related fatty acid analogues have been shown to act as signaling molecules by activating G protein-coupled receptors known as free fatty acid receptors (FFARs). nih.govnih.gov It is plausible that this compound could also modulate these or other receptor systems.

Antimicrobial and Antiparasitic Potential: Given that some fatty acid derivatives exhibit antimicrobial properties, it would be valuable to screen this compound against a panel of bacteria, fungi, and parasites.

Development of Advanced Analytical Platforms for Multi-omics Integration

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.

Integrated Analysis: By combining data from these different "omics" layers, researchers can construct detailed models of the metabolic and signaling pathways affected by this compound. nih.govnih.govmdpi.commedrxiv.org

Biomarker Discovery: Multi-omics studies can help identify biomarkers that indicate the efficacy or potential toxicity of the compound, which is crucial for any future therapeutic development.

Personalized Medicine: In the long term, understanding how genetic variations influence an individual's response to the compound could pave the way for personalized therapeutic strategies.

Overcoming Scalability Challenges in Complex Molecule Synthesis

For any compound to be viable for widespread application, its synthesis must be scalable to produce large quantities efficiently and cost-effectively.

Process Optimization: The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Process chemists will need to optimize reaction conditions, minimize the number of synthetic steps, and identify cost-effective starting materials. researchgate.net

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable feedstocks, less hazardous solvents, and energy-efficient processes, will be crucial for the sustainable production of this compound.

Continuous Manufacturing: As mentioned earlier, flow chemistry and continuous manufacturing processes can offer significant advantages in terms of scalability and cost-efficiency over traditional batch manufacturing. durham.ac.uk

Ethical Considerations in Chemical Biology Research (general academic discussion)

The advancement of chemical biology research, including the synthesis and study of new compounds like this compound, carries with it a set of ethical responsibilities. solubilityofthings.comuoa.grhyle.orgresearchgate.netresearchgate.net

Responsible Innovation: Researchers have a responsibility to consider the potential societal and environmental impacts of their work. This includes a thorough evaluation of the potential toxicity and long-term effects of new chemical entities. hyle.org

Dual-Use Research: There is a need to be mindful of "dual-use" research, where the knowledge and materials generated could be misused for harmful purposes. hyle.org

Transparency and Data Sharing: The open and transparent sharing of research findings and data is essential for the advancement of science and for building public trust.

Informed Consent and Benefit Sharing: In cases where research involves human participants or the use of genetic resources, principles of informed consent and fair and equitable benefit-sharing must be strictly adhered to.

Q & A

Basic: What are the recommended synthetic routes for 7-(m-Tolyl)heptanoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts acylation of m-xylene with heptanoyl chloride, followed by oxidation of the ketone intermediate to the carboxylic acid. Purity optimization requires careful control of reaction conditions (e.g., anhydrous environment, stoichiometric AlCl₃ catalysis) and purification via column chromatography using ethyl acetate/hexane gradients . Post-synthesis, HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment (>95% threshold for research-grade material) .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic techniques:

- NMR : Confirm the aromatic proton environment (δ 6.8–7.2 ppm for m-tolyl protons) and heptanoic acid chain (δ 2.3 ppm for α-protons, δ 1.2–1.6 ppm for methylene groups) .

- FTIR : Validate the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₄H₂₀O₂: 220.1463 g/mol) .

Advanced: How do solvent systems influence the solubility of this compound in biological assays?

Methodological Answer:

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in buffer. Sonication (30–60 sec, 40 kHz) improves homogeneity. For in vivo studies, consider derivatization (e.g., methyl ester prodrugs) to enhance bioavailability .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from batch-to-batch variability or assay conditions. Implement:

- Batch standardization : Quantify peptide content via amino acid analysis and ensure <5% impurity via LC-MS .

- Positive controls : Use structurally validated analogs (e.g., 6-phenyl-4(R)-(7-phenyl-heptanoylamino)-hexanoic acid) to cross-validate activity .

- Dose-response curves : Test concentrations from 1 nM–100 µM to account for non-linear effects .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Core modifications : Introduce substituents at the m-tolyl ring (e.g., halogens, nitro groups) to assess electronic effects.

- Chain length variation : Synthesize analogs with shorter/longer aliphatic chains to evaluate hydrophobicity impacts.

- Biological testing : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

Key challenges include:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches.

- Byproduct formation : Monitor intermediates via in-line FTIR to minimize diketone byproducts during oxidation.

- Stability : Store under argon at −20°C to prevent decarboxylation .

Advanced: How can computational modeling support the study of this compound’s interactions with proteins?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., fatty acid-binding proteins).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free energy calculations : Apply MM-GBSA to rank derivative binding affinities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid oxidizers (e.g., HNO₃) to prevent exothermic decomposition.

- Store in airtight containers under inert gas to limit hygroscopic degradation .

Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Calibrate instruments : Use USP-grade reference standards (e.g., benzoic acid) for DSC melting point validation.

- Verify solvent history : Trace moisture in DMSO-d6 can shift NMR peaks; use molecular sieves for deuterated solvents.

- Cross-reference databases : Compare data with NIST Chemistry WebBook entries for analogous compounds .

Advanced: What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Administer 10 mg/kg IV in Sprague-Dawley rats; collect plasma samples at 0, 1, 3, 6, and 24 hrs for LC-MS/MS analysis.

- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS with negative ion mode.

- Tissue distribution : Use whole-body autoradiography for radiolabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products